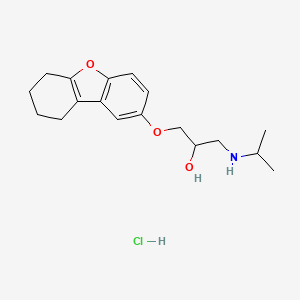
2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride is a complex organic compound that belongs to the class of propanolamines It is characterized by the presence of a propanol backbone, an isopropylamino group, and a dibenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride typically involves multiple steps:
Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via nucleophilic substitution reactions, often using isopropylamine as a reagent.
Attachment of the Dibenzofuran Moiety: The dibenzofuran moiety is attached through etherification reactions, where the hydroxyl group of the propanol reacts with a dibenzofuran derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the isopropylamino group, potentially converting it to secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dibenzofuran moiety, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, primary amines.
Substitution Products: Halogenated dibenzofuran derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- **2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, free base
- **2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, acetate
Uniqueness
The hydrochloride salt form of the compound is unique due to its enhanced solubility and stability compared to its free base or acetate counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.
特性
CAS番号 |
119952-77-1 |
|---|---|
分子式 |
C18H26ClNO3 |
分子量 |
339.9 g/mol |
IUPAC名 |
1-(propan-2-ylamino)-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-12(2)19-10-13(20)11-21-14-7-8-18-16(9-14)15-5-3-4-6-17(15)22-18;/h7-9,12-13,19-20H,3-6,10-11H2,1-2H3;1H |
InChIキー |
CBROCJYDYNGREQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)OC3=C2CCCC3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


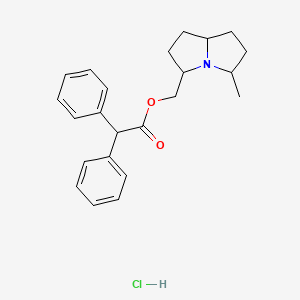
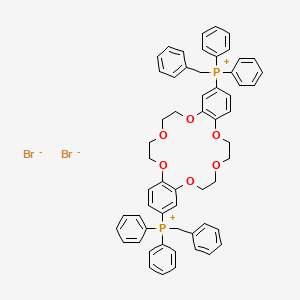
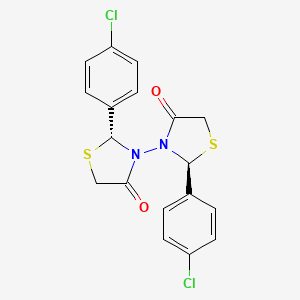
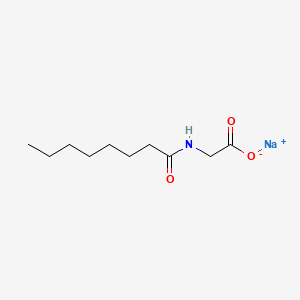
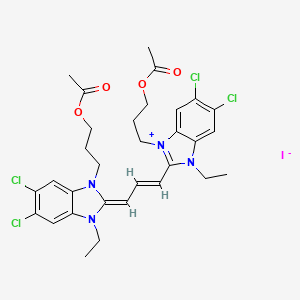
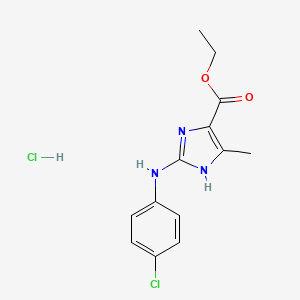
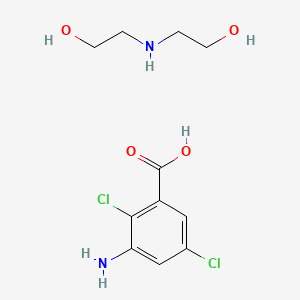


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
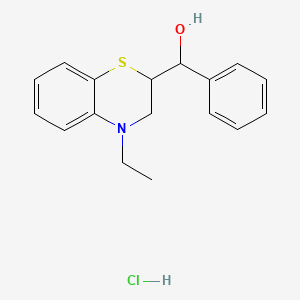


![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
